molecular formula C11H21NO3 B1376483 Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 362704-65-2

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B1376483
CAS No.: 362704-65-2
M. Wt: 215.29 g/mol
InChI Key: MHIXYMAYESKVIK-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the protection of the hydroxyl group and the carboxylation of the piperidine ring. One common method includes the reaction of 5-hydroxy-2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction reactions can convert the carbonyl group back to a hydroxyl group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound to investigate the interactions of similar molecules with enzymes and receptors .

Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a potential candidate for the synthesis of bioactive molecules with therapeutic properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
  • Tert-butyl methacrylate
  • Indole derivatives

Comparison: this compound is unique due to its specific combination of functional groups and ring structure. Compared to tert-butyl methacrylate, it has a more complex structure and different reactivity. Indole derivatives, on the other hand, have a different core structure but share some similar functional groups, making them useful for comparative studies in biological and chemical research .

Properties

IUPAC Name

tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXYMAYESKVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362704-65-2
Record name tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.50 g (9.28 mmol) of 6-Hydroxymethyl-pyridin-3-ol hydrochlorid was hydrogenated under the conditions described in intermediate 63B. The crude product was dissolved in 5 ml DMF, 5.60 ml (32.00 mmol) of Hunig's base and 3.56 g (16.00 mmol) of BOC2O were added and the yellow solution was stirred 18 h at RT. Evaporation, extraction (AcOEt/water/brine) and chromatography (silica gel, AcOEt/MeOH) gave 0.35 g (15%) (rac)-5-hydroxy-2-methyl-piperidine-1-carboxylic acid tert-butyl ester; MS: 216.4 (MH+)
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 63B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.56 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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